Methyl 3-isocyanopropanoate

Übersicht

Beschreibung

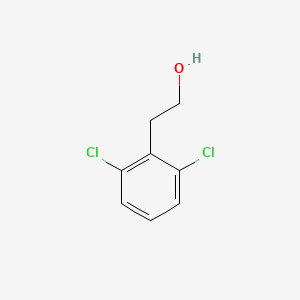

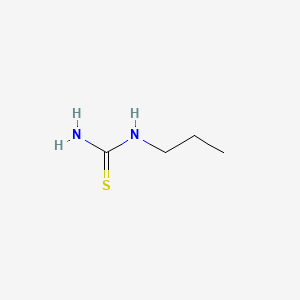

“Methyl 3-isocyanopropanoate” is a chemical compound with the molecular formula C5H7NO2 . It is also known as “Methyl 3-isocyanopropionate” and "Propanoic acid, 3-isocyano-, Methyl ester" .

Synthesis Analysis

The synthesis of compounds related to “Methyl 3-isocyanopropanoate” has been reported in several studies. For instance, a polyisocyanide including thioether pendant (poly-MBTIP) was synthesized by polymerization of methyl ®-3- (benzylthio)-2-isocyanopropanoate (MBTIP) monomer using NiCl 2 ·6H 2 O as a catalytic agent . Another study introduced the enantiopure ®-2-methyl-2-isocyano-3-(tritylthio)propanoate as a novel class of isocyanide in a Ugi-multicomponent reaction (U-MCR) .Molecular Structure Analysis

The molecular structure of “Methyl 3-isocyanopropanoate” consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 113.115 Da and the monoisotopic mass is 113.047676 Da .Chemical Reactions Analysis

“Methyl 3-isocyanopropanoate” has been involved in various chemical reactions. For example, it was used in the synthesis of highly substituted peptidic thiazole derivatives using a Ugi-multicomponent reaction (U-MCR) . Another study reported the Mannich addition/cyclisation reaction of α-substituted isocyanoacetate ester pronucleophiles .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

Methyl 3-isocyanopropanoate has been utilized in the synthesis of various heterocyclic systems. Kralj et al. (1997) demonstrated the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound derived from methyl 3-isocyanopropanoate, which showed versatility as a reagent in synthesizing heterocyclic compounds like pyranones and pyranoazines (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).

Transformation into Polyfunctional Heterocyclic Systems

Pizzioli et al. (1998) explored the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, revealing their utility as synthons for creating polysubstituted heterocyclic systems like pyrroles and pyrazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Agricultural Fumigant Decomposition

Alvarez and Moore (1994) investigated the photolysis of methyl isothiocyanate, a related compound, and measured the quantum yield for its dissociation into methyl isocyanide, highlighting its significance in atmospheric chemistry (Alvarez & Moore, 1994).

Formation of Larger Organic Compounds in Space

Ligterink et al. (2017) studied methyl isocyanate, closely related to methyl 3-isocyanopropanoate, in interstellar environments. Their research suggested that methyl isocyanate can form in solid-state on icy grains in space, implicating its role in the formation of larger organic compounds including those with peptide bonds (Ligterink et al., 2017).

Nitro-Mannich/Lactamization Cascades

Pelletier, Ray, and Dixon (2009) developed a nitro-Mannich/lactamization cascade using methyl 3-nitropropanoate, a similar compound,to methyl 3-isocyanopropanoate. This reaction facilitated the direct preparation of pyrrolidinone derivatives, demonstrating the compound's potential in synthesizing complex organic structures (Pelletier, Ray, & Dixon, 2009).

Biofuel Production from Microbial Fermentations

Cann and Liao (2009) researched pentanol isomers, which are chemically related to methyl 3-isocyanopropanoate, focusing on their synthesis in engineered microorganisms. These isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels (Cann & Liao, 2009).

Synthesis of Key Components for Floral Scents

Kitahara et al. (1994) synthesized enantiomers of methyl 3-methyloctanoate, structurally related to methyl 3-isocyanopropanoate, identifying their role in creating the scent of African orchids (Kitahara, Hyun, Tamogami, & Kaiser, 1994).

Catalytic Reactions and Synthesis

Matsuda (1973) studied the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to the production of compounds like methyl 3-pentenoate, which is chemically akin to methyl 3-isocyanopropanoate. This research highlighted the compound's relevance in catalytic reactions for synthesizing esters (Matsuda, 1973).

Eigenschaften

IUPAC Name |

methyl 3-isocyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-6-4-3-5(7)8-2/h3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLFHMGVBOXEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370508 | |

| Record name | Methyl 3-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-isocyanopropanoate | |

CAS RN |

665054-33-1 | |

| Record name | Methyl 3-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)